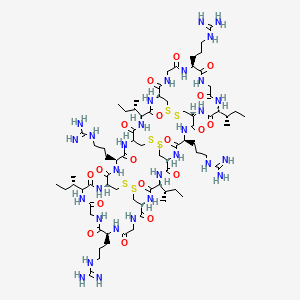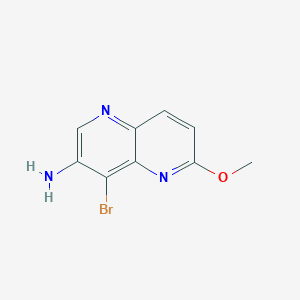
7-Bromoquinoline-3-carbaldehyde
説明
7-Bromoquinoline-3-carbaldehyde (7-BQCA) is a heterocyclic aromatic compound belonging to the quinoline family. It is a colorless solid with a molecular weight of 253.14 g/mol and a melting point of 77-78 °C. 7-BQCA is an important intermediate for the synthesis of a variety of biologically active compounds, and has been extensively studied for its chemical and biological properties.
科学的研究の応用
1. Excited-State Hydrogen Atom Transfer
7-Bromoquinoline-3-carbaldehyde has been implicated in the study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters. The molecule, as part of the 7-hydroxyquinoline scaffold, provides a framework for forming solvent wires, which are crucial for studying the dynamics of hydrogen atom transfer in excited states. This phenomenon is fundamental in understanding various photophysical and photochemical processes, with implications in fields ranging from chemistry to materials science (Manca, Tanner, & Leutwyler, 2005).
2. Antitumor and Immunomodulatory Applications
The compound's framework, related to quinoline structures, has been utilized in the development of imidazoquinolines like imiquimod, which are known for their antitumor and immunomodulatory properties. These compounds, by interacting with Toll-like receptors, have shown promise in treating various skin cancers and lymphomas. The understanding of such interactions and the development of these compounds offer a significant leap in cancer therapeutics and the modulation of immune responses (Huen & Rook, 2014).
3. Anticancer Mechanisms and Drug Repurposing
Chloroquine-containing compounds, sharing structural similarities with this compound, have shown interesting biochemical properties, inspiring their repurposing in managing various diseases. The exploration of the 4-aminoquinolines, to which this compound is structurally related, has led to insights into their modes of action and potential applications in combination chemotherapy for cancer, highlighting the versatility of the quinoline scaffold in therapeutic development (Njaria, Okombo, Njuguna, & Chibale, 2015).
4. Metal Chelation and Neurodegenerative Diseases
The quinoline framework, including compounds like 8-hydroxyquinoline to which this compound is related, has been highlighted for its metal chelation properties. This feature makes these compounds potential candidates for treating diseases like neurodegenerative disorders where metal homeostasis plays a crucial role. The exploration and modification of such compounds provide a pathway for developing new drugs targeting various therapeutic needs, including antiproliferative, antimicrobial, and antifungal applications (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
将来の方向性
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the development of more efficient synthesis protocols and the exploration of new biological and pharmaceutical activities of quinoline derivatives .
特性
IUPAC Name |
7-bromoquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNZUWXMUYLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728837 | |
| Record name | 7-Bromoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745830-24-4 | |
| Record name | 7-Bromoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3029593.png)
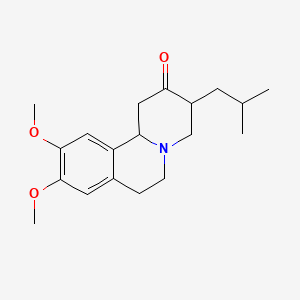

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)
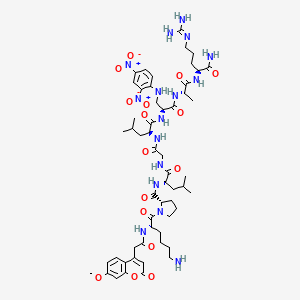


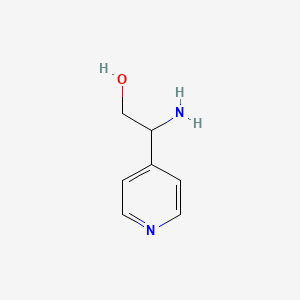
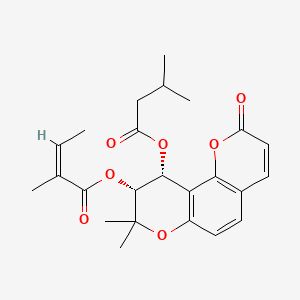
![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)
